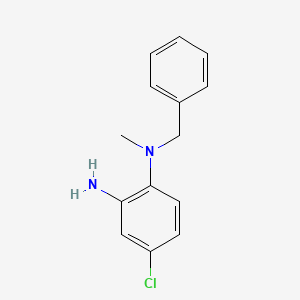

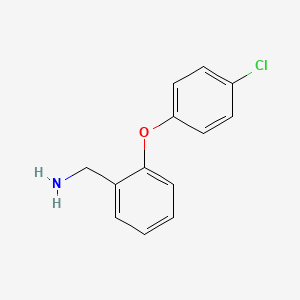

1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

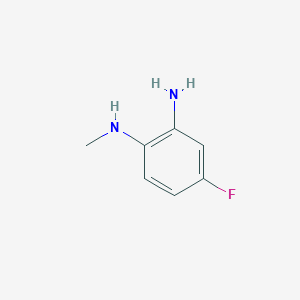

The compound 1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine is a derivative of benzene-1,2-diamine, where a benzyl and a methyl group are attached to the nitrogen atoms, and a chlorine atom is substituted on the benzene ring. This structure suggests potential reactivity due to the presence of amine groups and the electron-withdrawing effect of the chlorine substituent.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine, they do provide insight into related compounds. The chlorination of 4-methylbenzene-1,2-diamine leads to various chlorinated products, including pentachloro ketones . This suggests that chlorination reactions are a viable pathway for introducing chlorine atoms into benzene-1,2-diamine derivatives. Additionally, the photoreaction of 4-methoxyazobenzenes in different solvents can lead to N-arylbenzene-1,2-diamines , indicating that solvent-controlled photoreactions could be a potential synthetic route for N-substituted benzene-1,2-diamines.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, as reported for chlorinated derivatives of 4-methylbenzene-1,2-diamine . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which influences its reactivity and physical properties. Although the exact structure of 1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine is not provided, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The chemical reactivity of benzene-1,2-diamine derivatives can be complex. The chlorination of 4-methylbenzene-1,2-diamine not only yields chlorinated ketones but also leads to transformation products upon treatment with base . This indicates that the compound may also undergo various chemical reactions, potentially leading to a range of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine can be inferred from related compounds. Chlorinated derivatives of benzene-1,2-diamine are likely to have altered solubility and reactivity due to the presence of the chlorine atom . The solvent-controlled photoreaction of azobenzenes to yield N-arylbenzene-1,2-diamines suggests that solvent choice can significantly affect the properties and outcomes of reactions involving benzene-1,2-diamine derivatives .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : A study by Han et al. (2011) details the preparation of a compound similar to 1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine. The process involves a reaction between N-methylbenzene-1,2-diamine and 2-chloroacetic acid (Han et al., 2011).

Polyimide Synthesis : Ghaemy and Alizadeh (2009) explored the use of an unsymmetrical diamine monomer with a similar structure in synthesizing soluble and thermally stable polyimides. These materials exhibited excellent solubility in various solvents and high thermal stability (Ghaemy & Alizadeh, 2009).

Corrosion Inhibition : Singh and Quraishi (2016) investigated the use of similar compounds as corrosion inhibitors for mild steel. They found that these compounds effectively protected metal surfaces from corrosion in acidic environments (Singh & Quraishi, 2016).

Biological and Medicinal Applications

- Anti-Inflammatory Effects : Shin et al. (2005) reported on the suppressive effects of N1-benzyl-4-methylbenzene-1,2-diamine on nuclear factor-kappaB-dependent expression of inducible nitric oxide synthase in macrophages, suggesting potential therapeutic applications in inflammatory diseases (Shin et al., 2005).

Material Science

- High-Performance Engineering Plastics : Iqbal et al. (2015) synthesized polyimides with azomethine functionality in the backbone, using diamines similar to 1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine. These polyimides demonstrated potential for use in high-performance engineering plastics due to their solubility and thermal stability (Iqbal et al., 2015).

Propriétés

IUPAC Name |

1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(15)9-13(14)16/h2-9H,10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTJNUGWLJKUSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1320290.png)